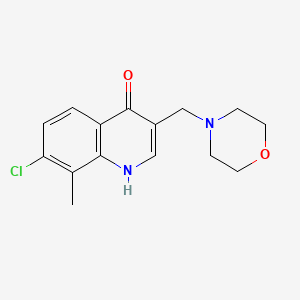

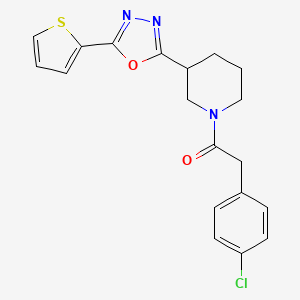

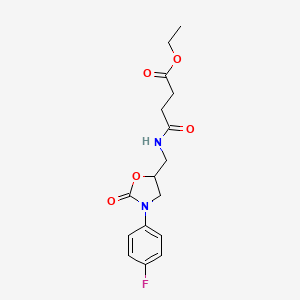

N1-(2-fluorobenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

カタログ番号 B2726863

CAS番号:

872881-38-4

分子量: 435.47

InChIキー: TYFXEVPDKXYLEL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N1-(2-fluorobenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide” is a complex organic compound. It likely contains a fluorobenzyl group, an oxazinan ring, and an oxalamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as catalytic protodeboronation of pinacol boronic esters .科学的研究の応用

Insecticidal Activity

- Flubendiamide: A similar compound, Flubendiamide, has been identified as a novel class of insecticide with a unique chemical structure, showing strong insecticidal activity against lepidopterous pests, including resistant strains. It is considered safe for non-target organisms and is expected to be an effective agent in insect resistance management and integrated pest management programs (Tohnishi et al., 2005).

Organic Synthesis and Catalysis

- Oxidative Enantioselective α-Fluorination: The compound has been utilized in the oxidative enantioselective α-fluorination of simple aliphatic aldehydes, enabled by N-heterocyclic carbene catalysis, overcoming challenges such as competitive difluorination and nonfluorination, with high to excellent enantioselectivities (Li et al., 2014).

Medical and Pharmaceutical Applications

- Dihydrofolate Reductase Inhibitor Antitumor Agents: Similar compounds have been studied for their molecular structure in the context of dihydrofolate reductase inhibition, showing promise for use in cancer chemotherapy. These molecules are known to be reversible and irreversible inhibitors of dihydrofolate reductase (Camerman et al., 1978).

Neuropharmacology

- Na+/Ca2+ Exchange Inhibitor: Research on a similar compound, YM-244769, revealed it as a novel potent Na+/Ca2+ exchange (NCX) inhibitor, showing significant protection against hypoxia/reoxygenation-induced neuronal cell damage. It preferentially inhibited intracellular Na+-dependent 45Ca2+ uptake via NCX3 (Iwamoto & Kita, 2006).

Cyclooxygenase-2 Inhibition

- Selective COX-2 Inhibitors: A series of benzenesulfonamide derivatives, including those with fluorine substitution, were evaluated for their abilities to inhibit COX-2 and COX-1 enzymes. Introduction of a fluorine atom notably increased COX1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors for the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

特性

IUPAC Name |

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-[(2-fluorophenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O5S/c21-17-10-5-4-7-15(17)13-22-19(25)20(26)23-14-18-24(11-6-12-29-18)30(27,28)16-8-2-1-3-9-16/h1-5,7-10,18H,6,11-14H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFXEVPDKXYLEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![1-(3-chlorophenyl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2726781.png)

![2-[(1-But-3-enylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2726788.png)

![3-benzyl-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726793.png)

![8-(4-Chlorophenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2726799.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,4-difluoroaniline](/img/structure/B2726800.png)

![(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2726801.png)